molecular formula C21H15N3O2 B5774986 N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B5774986
M. Wt: 341.4 g/mol
InChI Key: JSJPUHNHKAEHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as C16, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. C16 is a member of the oxindole family of compounds and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. In

Mechanism of Action

The exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation. Additionally, N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to inhibit the activity of the STAT3 pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments is its potent activity against a range of diseases. Additionally, N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of using N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One area of research is the development of more potent and selective inhibitors of the NF-κB and STAT3 pathways. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. Finally, there is a need for more in vivo studies to determine the efficacy and safety of N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in animal models of disease.

Synthesis Methods

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminoacetophenone with 4-(chloromethyl)benzonitrile to form a substituted indole. The resulting intermediate is then subjected to a series of reactions to form the final product, N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c22-12-11-14-7-9-16(10-8-14)23-19(25)13-24-18-6-2-4-15-3-1-5-17(20(15)18)21(24)26/h1-10H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJPUHNHKAEHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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